Telomerization Selectivity: 2,7-Octadien-1-ol vs. 1,7-Octadien-3-ol Isomer Ratio Under Industrial Conditions
In the Pd-catalyzed telomerization of butadiene with water, 2,7-octadien-1-ol is produced with markedly higher selectivity over its regioisomer 1,7-octadien-3-ol. Under steady-state conditions with a butadiene conversion of 50–59 mol%, the product distribution consistently favours 2,7-octadien-1-ol at 88–91 mol% versus 1,7-octadien-3-ol at only 3.8–5.0 mol%, yielding a selectivity ratio of approximately 23:1 to 24:1 in favour of the 2,7-isomer [1]. This high intrinsic selectivity is a direct result of the linear telomerization mechanism that preferentially forms the linear primary alcohol rather than the branched allylic alcohol.
| Evidence Dimension | Product mole fraction in telomerization reaction mixture (mol%) |
|---|---|
| Target Compound Data | 88–91 mol% 2,7-octadien-1-ol (at 50–59% butadiene conversion) |
| Comparator Or Baseline | 1,7-Octadien-3-ol: 3.8–5.0 mol% (formed as co-product in the same reaction mixture) |
| Quantified Difference | Selectivity ratio ≈ 23:1 to 24:1 for 2,7- over 1,7-isomer; 2,6-octadien-1-ol by-product limited to 0.4–0.6 mol% |
| Conditions | Pd catalyst, tertiary amine, CO₂ atmosphere, total pressure 1.4 MPaG, steady-state continuous reactor |
Why This Matters
Procurement of 2,7-octadien-1-ol from a process optimized for high linear/branched selectivity ensures batch-to-batch consistency and minimizes costly separation from the 1,7-isomer, which co-boils within a narrow range and would otherwise require additional purification steps.
- [1] Kuraray Co., Ltd. Production method of 2,7-octadien-1-ol. European Patent EP 4 484 401 A1, published October 1, 2025. Data from Table 1: butadiene conversion 50–59 mol%, product composition 88–91 mol% 2,7-ODA, 3.8–5.0 mol% 1,7-ODA (IODA), 0.4–0.6 mol% 2,6-ODA, 1.9–3.1 mol% 1,3,7-octatriene. View Source
